(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone: is a synthetic organic compound that features a triazole ring, an azetidine ring, and a bromophenyl group
Mechanism of Action
Target of Action
The compound, also known as (2-bromophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, contains a 1,2,3-triazole ring, which is a structural fragment that makes it attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds, facilitated by the 1,2,3-triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases . These include methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and various cancer cell lines . They have also been used in the design of antiviral drugs .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biological targets it interacts with. Given its potential use in the synthesis of various active compounds, the results of its action could include antimicrobial, anticancer, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling with 2-Bromobenzoyl Chloride: The final step involves coupling the triazole-azetidine intermediate with 2-bromobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the azetidine ring.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-chlorophenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-iodophenyl)methanone
Uniqueness: : The presence of the bromophenyl group in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone imparts unique electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c13-11-4-2-1-3-10(11)12(18)16-7-9(8-16)17-6-5-14-15-17/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHFICHXGYCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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